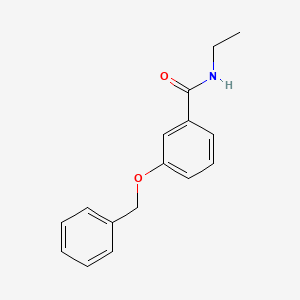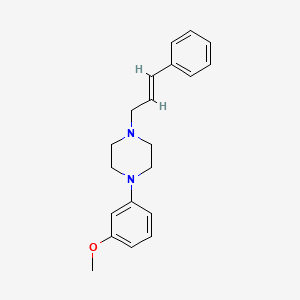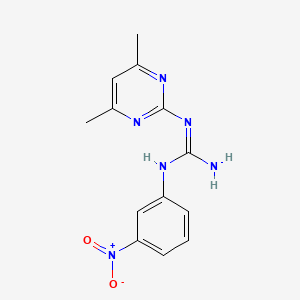
N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide, also known as 4-FPP or pFPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that is commonly used in scientific research for its unique properties. 4-FPP has been found to have a wide range of applications, including as a pharmacological tool, a probe for receptor binding studies, and as a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide involves the binding of the compound to the serotonin 5-HT1A receptor. This binding results in the activation of the receptor, which leads to the modulation of various signaling pathways in the brain. This modulation can result in changes in mood, anxiety, and stress levels.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the function of this receptor in the human body. However, one of the limitations of using N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide is its potential for off-target effects. This can lead to unwanted effects on other receptors and signaling pathways in the body.
将来の方向性
There are several future directions for the use of N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide in scientific research. One potential direction is the development of new compounds based on the structure of N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide. These compounds could have improved binding properties and fewer off-target effects. Another direction is the use of N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide in the development of new drugs for the treatment of mood disorders such as anxiety and depression.
Conclusion:
In conclusion, N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide is a synthetic compound that has a wide range of applications in scientific research. It has been extensively used as a pharmacological tool to study the function of various receptors in the human body. N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide has a high affinity for the serotonin 5-HT1A receptor and has been found to have anxiolytic and antidepressant-like effects in animal models. While there are limitations to the use of N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide in lab experiments, it remains a useful tool for studying the function of various receptors and signaling pathways in the body.
合成法
The synthesis of N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 4-fluoroaniline with 4-propylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide has been extensively used in scientific research as a pharmacological tool to study the function of various receptors in the human body. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide has also been used as a probe for receptor binding studies, which involves the use of radiolabeled compounds to study the binding properties of receptors.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-2-7-17-8-10-18(11-9-17)14(19)16-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJPTFAJBCXJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-propylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5404560.png)
![N-(4-methylbenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5404574.png)


![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)


![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5404626.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylacetamide](/img/structure/B5404627.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5404632.png)
![(4aS*,8aR*)-6-[6-(4-morpholinyl)-4-pyrimidinyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5404634.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5404653.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5404661.png)